

# TL-895: A Comparative Analysis of Crossreactivity with Other Tyrosine Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor **TL-895**'s cross-reactivity profile against other tyrosine kinases, supported by experimental data. **TL-895** is a potent, orally available, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Understanding its selectivity is crucial for predicting potential off-target effects and therapeutic applications.

# **Executive Summary**

**TL-895** demonstrates high selectivity for BTK. Cross-reactivity studies have identified a limited number of other tyrosine kinases that are inhibited by **TL-895**, primarily within the Tec family of kinases. Notably, **TL-895** shows potent inhibition of BMX, another member of the Tec family. The selectivity of **TL-895** is a significant advantage over first-generation BTK inhibitors, which are known to have more off-target activities.

# **Cross-reactivity Data**

The following table summarizes the inhibitory activity of **TL-895** against a panel of tyrosine kinases. The data is compiled from various biochemical and cellular assays.



Kinase Target	Assay Type	IC50 / EC50 (nM)	Notes
ВТК	HotSpot Kinase Assay	3.02	Primary Target.[3]
NanoBRET TE Intracellular Assay	6.8	Primary Target; intracellular potency. [3]	
Biochemical Assay	4.9	[1]	_
BMX	HotSpot Kinase Assay	0.53	Potent off-target inhibition.[3]
NanoBRET TE Intracellular Assay	1.6	Potent off-target inhibition; intracellular potency.[3]	
Biochemical Assay	1.6	[1]	
BLK	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
ERBB4	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
TEC	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
TXK	Biochemical Assay	10-39	Moderate off-target inhibition.[1]
CSK	Biochemical Assay	No inhibition	Demonstrates selectivity over some related kinases.[1]
EGFR	Biochemical Assay	No inhibition	Demonstrates selectivity over some related kinases.[1]

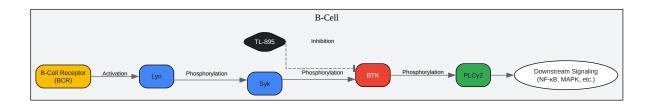
A broader screening of **TL-895** at a concentration of 500 nmol/L against 403 non-mutant kinases using the KINOMEscan platform resulted in a high selectivity score (S(35) of 0.015), indicating that **TL-895** interacts with a very small fraction of the kinome.[3] Another study



utilizing a 270-kinase panel at a 1  $\mu$ M concentration of **TL-895** also confirmed its high selectivity.[4][5]

## **Signaling Pathway and Experimental Workflow**

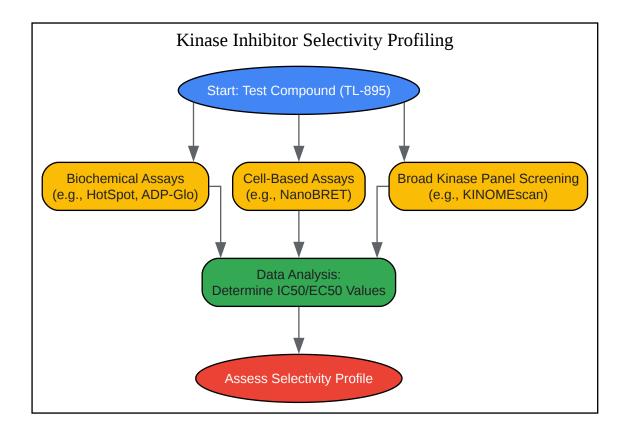
To visually represent the context of **TL-895**'s activity, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing kinase inhibitor selectivity.



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Caption: Simplified BTK signaling pathway and the inhibitory action of **TL-895**.





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Caption: General experimental workflow for determining kinase inhibitor selectivity.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# HotSpot™ Kinase Assay (Biochemical IC50 Determination)

This assay is a radiometric method to measure the catalytic activity of kinases.

- Reagents: Base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35), substrate, cofactors, recombinant kinases (e.g., BTK, BMX), TL-895 (in 100% DMSO), and <sup>33</sup>P-ATP.[6]
- Procedure:



- Prepare the substrate in the base reaction buffer.
- Add any required cofactors to the substrate solution.
- Add the kinase to the substrate solution and mix gently.
- Deliver serial dilutions of TL-895 in DMSO to the kinase reaction mixture using acoustic technology and incubate for 20 minutes at room temperature.
- Initiate the kinase reaction by adding <sup>33</sup>P-ATP.
- Incubate the reaction for 2 hours at room temperature.
- Detect kinase activity using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.
- IC50 values are calculated from the dose-response curves.[6]

# NanoBRET™ TE Intracellular Kinase Assay (Cellular EC50 Determination)

This assay measures the apparent affinity of a test compound for a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

- Cell Line: HEK293 human epithelial cells.[7]
- Reagents: HEK293 cells, NanoLuc-BTK Fusion Vector, Transfection Carrier DNA, Opti-MEM
   I Reduced Serum Medium, NanoBRET™ Tracer, TL-895, NanoBRET™ Nano-Glo®
   Substrate, and Extracellular NanoLuc® Inhibitor.[7][8][9]
- Procedure:
  - HEK293 cells are transiently transfected with the NanoLuc-kinase fusion vector.
  - Transfected cells are seeded into 384-well plates.
  - The cells are pre-treated with the NanoBRET™ Tracer.



- Serial dilutions of TL-895 are added to the wells, and the plate is incubated for 1-2 hours.
- The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.
- The BRET signal is measured on a multilabel reader. The signal is a ratio of the acceptor emission to the donor emission.
- EC50 values are determined by plotting the BRET ratio against the concentration of TL-895.[3][7]

# KINOMEscan™ (Selectivity Profiling)

This is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

- Methodology: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).
- Procedure:
  - A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site
    of the kinase.
  - TL-895 is added to the reaction and competes with the immobilized ligand for binding to the kinase.
  - The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
  - The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction.

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